(-)-Varitriol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUADRHIBCXAFH-MVBSPKBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468452 | |
| Record name | (-)-Varitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906482-48-2 | |
| Record name | (-)-Varitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Stereochemical Assignment Methodologies
Natural Sources and Isolation Procedures for Varitriol (B143310)
(-)-Varitriol is the unnatural enantiomer of the naturally occurring compound, (+)-Varitriol. rsc.orgacs.org The natural product, (+)-Varitriol, was first reported in 2002 after being isolated from a marine-derived strain of the fungus Emericella variecolor (strain M75-2). acs.orgnio.res.inresearchgate.net This fungal strain was originally collected from a sponge in the Venezuelan waters of the Caribbean Sea. acs.orgnio.res.in Emericella variecolor has proven to be a rich source of diverse secondary metabolites. researchgate.netnih.gov During the isolation of (+)-Varitriol, other compounds were also identified, including varioxirane (B1247785), dihydroterrein, and varixanthone. researchgate.netnih.gov The isolation process typically involves standard mycological fermentation followed by multi-step extraction and purification protocols. The fungal mycelium and the culture broth are extracted, often using solvents like acetone (B3395972) or dichloromethane. researchgate.netnih.gov These crude extracts are then subjected to fractionation and purification, commonly employing techniques such as flash chromatography, to yield the pure compound, which can be further crystallized. nio.res.in
Table 1: Natural Source and Isolation of (+)-Varitriol
| Parameter | Details | References |
|---|---|---|
| Natural Source | Fungus Emericella variecolor (strain M75-2) | nio.res.inresearchgate.netnih.govresearchgate.net |
| Origin | Marine sponge from the Caribbean Sea | acs.orgnio.res.in |
| Co-metabolites | Varioxirane, Dihydroterrein, Varixanthone | researchgate.netnih.gov |
| Extraction | Extraction of mycelium and/or culture broth | researchgate.netnih.gov |
| Purification | Flash chromatography, Crystallization | nio.res.in |
Methodological Advancements in Varitriol's Absolute and Relative Stereochemical Assignment
The structural elucidation of varitriol, particularly the precise arrangement of its four stereogenic centers, required a combination of spectroscopic analysis and synthetic chemistry. Initially, the planar structure and the number and location of hydroxyl groups were determined using 1D and 2D Nuclear Magnetic Resonance (NMR) experiments and by preparing a triacetate derivative. nio.res.in The relative configuration of the stereocenters within the central tetrahydrofuran (B95107) ring was established through Nuclear Overhauser Effect (NOE) experiments conducted on both the natural product and its protected derivatives. nio.res.in
The determination of the absolute stereochemistry of varitriol was a more complex challenge that spurred significant interest in its total synthesis. acs.org The first total synthesis, completed in 2006, unexpectedly yielded this compound, the enantiomer of the natural product. rsc.orgresearchgate.net This synthesis, which began with D-(-)-ribose, was instrumental as it confirmed the absolute configuration of the synthesized molecule and, by extension, established that the natural isolate was (+)-Varitriol. rsc.orgacs.org The absolute configuration of natural (+)-Varitriol was definitively confirmed through single-crystal X-ray analysis. nio.res.in The first total synthesis of the correct natural enantiomer, (+)-Varitriol, was later achieved, often utilizing different starting materials such as methyl α,D-mannopyranoside or D-mannitol, thereby providing unambiguous proof of its stereochemical structure. nih.govacs.orgsemanticscholar.org
Table 2: Stereochemical Assignment of Varitriol
| Methodology | Purpose | Key Findings | References |
|---|---|---|---|
| 1D & 2D NMR Spectroscopy | Determination of planar structure and connectivity. | Established the basic chemical structure of the molecule. | nio.res.inresearchgate.net |
| NOE Experiments | Assignment of the relative stereochemistry of the four stereogenic centers in the tetrahydrofuran ring. | Confirmed the relative spatial arrangement of substituents on the ring. | nio.res.in |
| Total Synthesis (from D-ribose) | Attempted synthesis of the natural product. | Resulted in the unnatural enantiomer, this compound, thereby establishing the absolute configuration of the natural product as (+). | rsc.orgacs.orgresearchgate.net |
| Single-Crystal X-ray Analysis | Unambiguous determination of absolute stereochemistry. | Provided definitive confirmation of the absolute configuration of natural (+)-Varitriol. | nio.res.inescholarship.orgsemanticscholar.org |
| Total Synthesis (from D-manno-pyranoside or D-mannitol) | Synthesis of the natural enantiomer. | Successfully produced (+)-Varitriol, corroborating its absolute stereochemical assignment. | nih.govacs.orgsemanticscholar.org |
Biosynthetic Pathway Elucidation
Proposed Biosynthetic Pathways for Varitriol (B143310) and Related Metabolites
The prevailing hypothesis for the biosynthesis of varitriol originates from studies on metabolites isolated from the fungus Emericella variecolor (the perfect state of Aspergillus variecolor). nih.govacs.org Researchers have suggested a plausible biosynthetic relationship between several polyketide derivatives isolated from the fungus. nih.gov A key proposed pathway, which has been supported by synthetic studies, outlines the conversion of a precursor diene into varitriol through an epoxide intermediate. nih.govacs.orgacs.org
The proposed biogenetic sequence begins with a precursor molecule, andytriol, which is converted into varioxirane (B1247785). nih.govsemanticscholar.org This epoxide is then transformed into the final varitriol structure. nih.govsemanticscholar.org This hypothesis is strengthened by the successful chemical synthesis of (+)-varitriol from the proposed intermediate, varioxirane, which validates the feasibility of the final step in the proposed biological pathway. acs.orgnih.govmdpi.com The isolation of these related compounds—andytriol and varioxirane—from the same fungal strain provides strong circumstantial evidence for their roles as precursor and intermediate, respectively, in the formation of varitriol. nih.govacs.org
Table 1: Proposed Biosynthetic Pathway for (-)-Varitriol
| Step | Precursor/Intermediate | Transformation | Product |
|---|---|---|---|
| 1 | Andytriol | Enzymatic Epoxidation | Varioxirane |
Identification and Role of Biosynthetic Precursors
The primary biosynthetic precursor for varitriol is proposed to be andytriol, whose chemical name is (1-(2-hydroxymethyl)-3-methoxyphenyl)hepta-1,5-diene-3,4-diol. nih.govsemanticscholar.org This compound was first isolated from Aspergillus variecolor. semanticscholar.org Andytriol is structurally related to other benzyl (B1604629) alcohol metabolites found in fungi of the Emericella genus. semanticscholar.org
The proposed role of andytriol is to serve as the substrate for a key enzymatic epoxidation reaction. nih.govsemanticscholar.org Its specific chemical structure, featuring a diene system, is primed for this transformation. The total synthesis of an enantiomer of this proposed precursor has been achieved, further solidifying the understanding of its structure and potential role in the biosynthetic pathway. acs.orgnih.govresearchgate.net The hypothesis suggests that andytriol is the starting point for the final key modifications that create the tetrahydrofuran (B95107) ring system characteristic of varitriol. nih.govacs.org
Key Enzymatic Transformations in Varitriol Biosynthesis
While the specific biosynthetic gene cluster (BGC) responsible for varitriol production has not been fully characterized, the proposed pathway implies the action of specific enzyme classes to carry out the necessary transformations. nih.govbeilstein-journals.orgmdpi.com The conversion of the precursors involves two critical enzymatic steps.
The first key transformation is the enzymatic epoxidation of the C-5–C-6 double bond of the precursor, andytriol. nih.govsemanticscholar.org This reaction would likely be catalyzed by a monooxygenase or an epoxidase. These enzymes are common in secondary metabolite biosynthesis and are responsible for introducing oxygen atoms to form reactive epoxide rings.
The second crucial step is the subsequent intramolecular SN2 ring-opening of the varioxirane intermediate. nih.govsemanticscholar.org This cyclization is proposed to be an enzymatically catalyzed process where the hydroxyl group at the C-3 position attacks the C-6 carbon of the oxirane ring. nih.gov This attack results in the formation of the substituted tetrahydrofuran ring found in varitriol. nih.gov This type of regio- and stereoselective cyclization is a hallmark of enzymatic catalysis in natural product biosynthesis, often carried out by enzymes such as hydrolases or lyases, which can facilitate epoxide ring-opening. beilstein-journals.org The successful chemical conversion of varioxirane to varitriol supports the feasibility of this intramolecular cyclization. mdpi.com
Chemoenzymatic and Total Synthesis Strategies of Varitriol and Its Enantiomers
A Historical Journey: The Evolution of Varitriol (B143310) Synthesis
The synthetic pursuit of Varitriol began in earnest following its isolation and the discovery of its significant cytotoxic activity against a panel of cancer cell lines. rsc.orgorganic-chemistry.org The initial synthetic endeavors were primarily focused on confirming the absolute configuration of the natural product. The first total synthesis of the unnatural enantiomer, (-)-Varitriol, was accomplished in 2006, setting the stage for future synthetic explorations. rsc.org This was followed by the first total synthesis of the naturally occurring (+)-Varitriol in 2008 by Shaw and coworkers, a landmark achievement that solidified the stereochemical assignment of the natural product. uva.esnih.gov
Since these pioneering efforts, numerous research groups have contributed to the field, developing a diverse array of synthetic strategies. These approaches can be broadly categorized into chiral pool-based syntheses, which utilize readily available chiral starting materials, and de novo asymmetric syntheses, which construct the chiral centers from achiral precursors. A review by Majik et al. described in detail the various synthetic approaches towards Varitriol and its analogues, covering the literature up to 2013. researchgate.net By then, approximately 22 total syntheses of Varitriol had been reported, highlighting the intense interest in this molecule. researchgate.net
Building from Nature's Blocks: Chiral Pool-Based Asymmetric Syntheses
The use of the chiral pool, which consists of inexpensive and enantiomerically pure natural products, has been a cornerstone of Varitriol synthesis. This strategy leverages the pre-existing stereocenters in these starting materials to control the stereochemistry of the final product.
Sweet Beginnings: Varitriol Synthesis from Carbohydrate Precursors
Carbohydrates, with their abundance of stereocenters, have served as popular starting points for the synthesis of the tetrahydrofuran (B95107) (THF) core of Varitriol. D-ribose, D-mannitol, and methyl α,D-mannopyranoside are among the sugars that have been successfully employed. uva.esresearchgate.netresearchgate.netfrontiersin.org
The first total synthesis of (+)-Varitriol by Shaw's group utilized methyl-α-D-mannopyranoside as the chiral precursor for the tetrahydrofuran ring. uva.esnih.gov Another common starting material is D-(-)-ribose, which has been used in several syntheses of both natural (+)-Varitriol and its unnatural enantiomer. researchgate.netnio.res.in For instance, one strategy starting from D-(-)-ribose involved a sequence of reactions including epoxidation, cyclization, and dihydroxylation to construct the furanoside-containing vinyl moiety. researchgate.netnio.res.in Ghosh and Pradhan reported the synthesis of both (+)- and this compound, as well as their epimers, starting from D-mannitol, utilizing a Heck reaction to couple the olefinic sugar moiety with the aromatic portion. frontiersin.org
An Acidic Approach: Varitriol Synthesis from Hydroxy Acid Derivatives
In addition to carbohydrates, chiral hydroxy acid derivatives have also been employed as starting materials for Varitriol synthesis. Notably, ethyl (S)-lactate has been used as a chiral precursor. nio.res.in A synthetic strategy starting from ethyl (S)-lactate involved epoxidation, cyclization, and dihydroxylation reactions to generate a key olefinic intermediate for the construction of the tetrahydrofuran core. nio.res.in This approach offers an alternative to carbohydrate-based routes, potentially avoiding some of the complex protecting group manipulations associated with sugars.
Creating Chirality from Scratch: De Novo Asymmetric Syntheses of the Varitriol Core
While chiral pool-based approaches are powerful, de novo asymmetric syntheses, which create stereocenters from achiral starting materials, offer greater flexibility and the potential for more concise routes. These strategies often rely on the development of novel catalytic asymmetric methods to control the stereochemistry of the target molecule.
One notable de novo approach to the Varitriol core involves a catalytic stereoselective vinyl oxirane ring expansion reaction. researchgate.net This method provides rapid access to the cis-2,5-tetrahydrofuran core of Varitriol from achiral precursors like 2,4-diene-heptanol or but-2-enal. researchgate.net The use of a copper catalyst, Cu(hfacac)₂, was instrumental in achieving high stereoselectivity in the rearrangement of vinyl oxiranes to cis-2,5-dihydrofurans. nio.res.in
Another strategy involves the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts, to furnish the tetrahydrofuran ring with excellent enantioselectivity. organic-chemistry.org These de novo approaches highlight the power of modern asymmetric catalysis in constructing complex natural products from simple, achiral starting materials.
The Tools of the Trade: Strategic Methodologies and Catalytic Innovations in Varitriol Synthesis
The successful synthesis of Varitriol has been underpinned by the strategic application of powerful chemical reactions and the development of innovative catalytic systems.
Forging Connections: Olefination and Cross-Metathesis Reactions
The connection of the two main fragments of Varitriol, the substituted tetrahydrofuran ring and the aromatic side chain, is a critical step in many synthetic routes. Olefination and cross-metathesis reactions have proven to be particularly effective for this purpose.
The Wittig olefination, a classic method for forming carbon-carbon double bonds, has been employed in Varitriol synthesis. For example, a one-pot Wittig olefination followed by a diastereoselective oxa-Michael addition has been used to assemble the tetrasubstituted THF moiety. researchgate.netoup.com The Julia-Kocienski olefination is another powerful tool that has been utilized to couple the furan (B31954) derivative with the aromatic aldehyde. uva.es
Olefin cross-metathesis, a Nobel Prize-winning reaction, has emerged as a highly versatile and efficient method for forming the key carbon-carbon double bond in Varitriol. researchgate.netoup.com Grubbs' catalysts, particularly the second-generation catalyst, have been widely used to couple the aromatic part with the tetrahydrofuran moiety, often with high efficiency and stereoselectivity. uva.esresearchgate.netnio.res.in This reaction's tolerance to a wide range of functional groups makes it particularly suitable for the late-stage coupling of complex fragments.
The following table summarizes key olefination and cross-metathesis reactions used in Varitriol synthesis:
| Reaction | Key Reagents/Catalyst | Application in Varitriol Synthesis |
| Wittig Olefination | Phosphonium ylides | Formation of the olefinic bond within the tetrahydrofuran fragment or coupling with the aromatic aldehyde. researchgate.netoup.com |
| Julia-Kocienski Olefination | Sulfonyl furan derivative, aromatic aldehyde | Coupling of the tetrahydrofuran and aromatic moieties. uva.es |
| Olefin Cross-Metathesis | Grubbs' IInd generation catalyst | Late-stage coupling of the vinyl-substituted tetrahydrofuran and the aromatic styrene (B11656) derivative. uva.esresearchgate.netnio.res.in |
| Heck Reaction | Palladium catalyst | Coupling of an olefinic sugar moiety with an aromatic triflate. frontiersin.org |
Oxa-Michael Additions and Stereoselective Cyclizations
A key challenge in the synthesis of varitriol is the construction of the highly substituted tetrahydrofuran (THF) ring with precise stereochemical control. Oxa-Michael additions and other stereoselective cyclization reactions have emerged as powerful tools to address this challenge.
Another powerful cyclization method is the diastereoselective iodocyclization. In the first total synthesis of (+)-varitriol, an iodocyclization reaction was a pivotal step in forming the tetrasubstituted THF core. nio.res.innio.res.in This reaction proceeds with high diastereoselectivity (>99:1), where the presence of a benzyloxy group is crucial for directing the attack of iodine from the si-face of an allylic alcohol intermediate. nio.res.in This initial synthesis started from commercially available methyl-α-D-mannopyranoside and 2,6-dihydroxybenzoic acid. nio.res.inacs.org
Furthermore, a Pd(II)-Cu(II)-catalyzed bicyclization has been utilized in the synthesis of a bicyclic ether intermediate. This reaction demonstrated high substrate and threo selectivity, with only the L-xylo diastereomer of a mixture selectively transforming into the desired bicyclic derivative. nio.res.in
These examples underscore the utility of intramolecular cyclizations in establishing the complex stereochemistry of the varitriol core. The choice of starting material and the specific cyclization conditions are critical in dictating the stereochemical outcome.
Catalytic Vinyl Oxirane Ring Expansion and Related Transformations
A novel and efficient method for constructing the cis-2,5-disubstituted tetrahydrofuran core of varitriol involves a copper-catalyzed stereoselective ring expansion of vinyl oxiranes. nio.res.inresearchgate.netnsf.gov This reaction provides rapid access to the desired dihydrofuran intermediate with high stereoselectivity. nio.res.innsf.gov
The Njardarson group has extensively explored this methodology, demonstrating its application in the synthesis of the varitriol skeleton. nio.res.inresearchgate.netarizona.edu The process typically uses a copper(II) catalyst, such as Cu(hfacac)₂, to rearrange a vinyl oxirane to a cis-2,5-dihydrofuran in excellent yield. nio.res.innsf.gov Mechanistic studies suggest that the reaction may proceed through an in situ generated cationic copper(II) species or a dual Cu(I)-catalyst mechanism. nsf.govnih.gov The stereoselectivity of the ring expansion is dependent on the stereochemistry of the starting vinyl oxirane, allowing for access to either cis or trans products. nsf.gov
This method has been incorporated into a formal synthesis of (+)-varitriol. nio.res.in For instance, a dienyl alcohol was protected and then epoxidized to yield vinyl oxiranes, which were then subjected to the copper-catalyzed rearrangement. nio.res.in While this approach has proven effective, a chiral synthesis using this new method had not been fully executed in some of the initial reports, and in one instance, a subsequent Wittig reaction suffered from a low yield (18%). nio.res.in
The conversion of the resulting dihydrofuran to the fully saturated and functionalized tetrahydrofuran ring of varitriol involves subsequent steps such as cis-dihydroxylation using OsO₄/NMO. nio.res.in
Heck Coupling and Palladium-Catalyzed Processes
Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have been instrumental in the total synthesis of varitriol and its analogs. acs.orgnih.govoup.com These reactions provide a powerful means of forming the crucial carbon-carbon bond that links the tetrahydrofuran moiety to the aromatic side chain. oup.com
Ghosh and Pradhan reported the use of an intermolecular Heck reaction to assemble the olefinic sugar fragment and an aromatic triflate in their synthesis of (+)-varitriol, this compound, and two of their epimers. nio.res.inacs.orgnih.gov This strategy utilized D-mannitol as a chiral starting material. acs.orgnih.gov The coupling was achieved using Pd(PPh₃)₂Cl₂, LiCl, and Et₃N in DMF at 120 °C. nio.res.in
The Stille coupling, another palladium-catalyzed reaction, has also been employed. In the first total synthesis of (+)-varitriol, a Stille coupling between tributylvinyl tin and an aromatic triflate was used to construct the vinylated aromatic portion of the molecule. acs.org
These palladium-catalyzed processes are valued for their reliability and functional group tolerance, making them key tools in the convergent assembly of complex molecules like varitriol. mdpi.comnih.gov The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and stereoselectivity in these coupling steps.
Coinage Metal-Catalyzed Routes
In addition to the copper-catalyzed vinyl oxirane ring expansions discussed earlier, other coinage metal-catalyzed reactions have been pivotal in the synthesis of varitriol. A modular total synthesis of (+)-varitriol and seven of its analogs was accomplished using a combined coinage metal catalysis approach. nih.govrsc.orgrsc.org
This strategy features a copper hydride-catalyzed Sₙ2'-reduction of a propargyl oxirane and a subsequent gold-catalyzed cycloisomerization of the resulting α-hydroxyallene to a 2,5-dihydrofuran. rsc.org This sequence enables an efficient center-to-axis-to-center chirality transfer. nih.govrsc.org The synthesis started from an enynol and proceeded with reagent-controlled introduction of stereogenic centers, ultimately affording (+)-varitriol in 6.4% yield over 10 steps. nih.govrsc.org
Gold catalysis, in particular, has been highlighted for its utility in stereoselective natural product synthesis. nio.res.inescholarship.org The gold-catalyzed cycloisomerization step in the aforementioned synthesis is a prime example of its power in constructing heterocyclic systems.
The Sonogashira reaction, often catalyzed by a combination of palladium and copper, has also been applied in a short synthesis of (+)-varitriol. semanticscholar.orgmdpi.com This cross-coupling connected an alkynic sugar moiety, derived from D-ribose, with an aromatic triflate. semanticscholar.orgmdpi.com
These coinage metal-catalyzed routes offer modular and efficient pathways to the varitriol scaffold, allowing for the synthesis of analogs for structure-activity relationship studies. nih.govrsc.orgrsc.org
Diastereoselective and Enantioselective Control in Varitriol Synthesis
Achieving the correct absolute and relative stereochemistry of the four contiguous stereocenters in the tetrahydrofuran ring is a paramount challenge in the synthesis of varitriol. nio.res.inacs.org Various strategies have been developed to exert precise diastereoselective and enantioselective control.
Approaches to (+)-Varitriol
The first total synthesis of the naturally occurring (+)-varitriol was highly stereoselective, starting from commercially available methyl α,D-mannopyranoside and 2,6-dihydroxybenzoic acid. acs.orgacs.org Key to this synthesis was a diastereoselective iodocyclization to form the tetrahydrofuran ring and a stereoselective L-selectride reduction of a ketone. nio.res.in
A modular synthesis of (+)-varitriol employed a reagent-controlled introduction of stereogenic centers. nih.govrsc.orgrsc.org This was achieved through a catalytic Katsuki–Sharpless epoxidation of an enyne, which established the initial stereocenter with 91% ee. rsc.org This was followed by a copper hydride-catalyzed reduction and a gold-catalyzed cycloisomerization, which transferred the chirality efficiently. nih.govrsc.orgrsc.org
Other key diastereoselective reactions used in the synthesis of (+)-varitriol include the diastereoselective reduction of an α,β-unsaturated ketone to its corresponding alcohol and a Horner-Wadsworth-Emmons reaction. acs.orgresearchgate.net Syntheses have also started from D-mannitol, employing a Heck reaction for the key coupling step. acs.orgnih.gov
The proposed biosynthetic pathway, which involves the conversion of varioxirane (B1247785) to (+)-varitriol, has been supported by a stereoselective total synthesis of varioxirane followed by its conversion to the final product. mdpi.comacs.orgresearchgate.net
| Starting Material | Key Stereocontrol Step(s) | Overall Yield | Reference(s) |
| Methyl α,D-mannopyranoside | Diastereoselective iodocyclization, L-selectride reduction | Not specified | acs.org, nio.res.in, acs.org |
| D-(-)-ribose | One-pot Wittig olefination-oxa-Michael addition | 21.8% | rsc.org |
| Enynol | Katsuki-Sharpless epoxidation, CuH-catalyzed reduction, Au-catalyzed cycloisomerization | 6.4% | nih.gov, rsc.org, rsc.org |
| D-mannitol | Heck reaction | Not specified | acs.org, nih.gov |
| α-hydroxy ester | Sharpless kinetic resolution | Not specified | acs.org, researchgate.net, semanticscholar.org |
Approaches to this compound
The synthesis of the unnatural enantiomer, this compound, has also been a focus of research, often providing insights for the synthesis of the natural product. The first syntheses of this compound utilized D-(-)-ribose as the chiral starting material. nio.res.inacs.org
One approach involved a Mitsunobu reaction and a Julia-Kocienski olefination as key steps. researchgate.net Another synthesis from D-(-)-ribose employed a Ramberg–Bäcklund route. rsc.org These early syntheses established the feasibility of constructing the varitriol skeleton and provided a basis for arguing that the natural (+)-isomer could be synthesized from the more expensive L-(+)-ribose. acs.org
A stereoselective total synthesis of this compound has also been accomplished starting from D-mannitol, in parallel with the synthesis of the natural enantiomer. acs.orgnih.gov This approach relied on a Heck reaction for the crucial coupling of the carbohydrate and aromatic fragments. acs.orgnih.gov
The development of synthetic routes to both enantiomers allows for a thorough investigation of their biological activities and provides valuable information on the stereochemical requirements for cytotoxicity.
| Starting Material | Key Stereocontrol Step(s) | Reference(s) |
| D-(-)-ribose | Mitsunobu reaction, Julia-Kocienski olefination | researchgate.net |
| D-(-)-ribose | Ramberg–Bäcklund reaction | rsc.org |
| D-mannitol | Heck reaction | acs.org, nih.gov |
Synthesis of Varitriol Diastereoisomers and Epimers
The structural complexity and significant biological activity of this compound have spurred extensive research into the synthesis of its various diastereoisomers and epimers. These synthetic endeavors are crucial for establishing structure-activity relationships (SAR) and for developing novel analogs with potentially improved therapeutic properties. Strategies for accessing these stereoisomers often involve modifications of the synthetic routes established for the natural product and its enantiomer, or the development of stereodivergent methodologies.
A notable strategy for the synthesis of varitriol diastereomers involves a stereodivergent C-glycosidation of carbohydrate-derived lactones. The stereochemical outcome of the nucleophilic attack on 2,3-trans-substituted five-membered ring oxocarbenium ions is significantly influenced by the choice of protecting groups. acs.org Specifically, the presence of aromatic rings in the protecting groups can direct the stereochemistry through π-π interactions with the exocyclic triple bond and the oxocarbenium ion, stabilizing a conformer where the C-2 and C-3 substituents are in pseudoaxial orientations. acs.org This method has been successfully applied to the total synthesis of (+)-varitriol and two of its diastereoisomers. acs.org The synthesis of these two diastereoisomers was carried out using a diastereoisomeric mixture of intermediates, with the final products being separated at the end of the synthetic sequence. acs.org
Another approach to generating varitriol epimers has been demonstrated through the total synthesis of (+)-varitriol and its C6′-epimer starting from D-(-)-ribose and o-anisic acid. researchgate.net Key reactions in this synthesis include a Corey-Chaykovsky reaction, triethylamine-mediated epimerization, and an olefin cross-metathesis. researchgate.net
Furthermore, a stereoselective total synthesis of natural (+)-varitriol, its unnatural enantiomer this compound, 5′-epi-(+)-varitriol, and 4′-epi-(-)-varitriol has been accomplished using D-mannitol as a chiral starting material. acs.org This approach utilized a Heck reaction to couple the olefinic sugar moiety with the aromatic triflate. acs.org
The synthesis of various varitriol analogs with modified configurations in the furanoside portion has also been reported. researchgate.netarkat-usa.org These syntheses often start from γ-D-ribonolactone and employ a Julia-Kocienski olefination as a key step to introduce the aromatic side chain. researchgate.netarkat-usa.org This strategy allows for the creation of a library of compounds for investigating structure-activity relationships. researchgate.net For instance, the synthesis of the L-allo-diastereomer and the D-talo-diastereomer has been described, starting from the separation of the diastereomeric intermediates. arkat-usa.org
The synthesis of varioxiranol A and its 4-epimer also provides insight into the generation of related diastereomeric structures. mdpi.com This synthesis commenced from isopropylidene-D-glyceraldehyde, with the key diastereomeric mixture of partially protected hexenetriols being isolated in a 67:33 ratio. mdpi.com The absolute configuration of the final epimers was confirmed by single-crystal X-ray analysis. mdpi.com
The following table summarizes the key starting materials and synthetic strategies for a selection of varitriol diastereoisomers and epimers.
| Target Compound | Starting Material(s) | Key Synthetic Strategy/Reaction(s) | Reference(s) |
| (+)-Varitriol Diastereoisomers | Carbohydrate-derived lactone | Stereodivergent C-glycosidation | acs.orgacs.org |
| (+)-Varitriol C6′-epimer | D-(-)-ribose, o-anisic acid | Corey-Chaykovsky reaction, epimerization, olefin cross-metathesis | researchgate.net |
| 5′-epi-(+)-Varitriol | D-mannitol | Heck reaction | acs.org |
| 4′-epi-(-)-Varitriol | D-mannitol | Heck reaction | acs.org |
| L-allo-diastereomer | γ-D-ribonolactone | Julia-Kocienski olefination | arkat-usa.org |
| D-talo-diastereomer | γ-D-ribonolactone | Julia-Kocienski olefination | arkat-usa.org |
| Varioxiranol A 4-epimer | Isopropylidene-D-glyceraldehyde | Grignard addition, Julia-Kocienski olefination | mdpi.com |
This body of work highlights the versatility of modern synthetic organic chemistry in accessing a wide range of stereoisomers of complex natural products like this compound. The ability to selectively generate these diastereomers and epimers is fundamental to a deeper understanding of their biological function and for the rational design of new therapeutic agents.
Structure Activity Relationship Sar Studies of Varitriol Analogues
Rationale for Varitriol (B143310) Analogues in Mechanistic Biological Research
The significant anticancer properties of (+)-Varitriol, coupled with its relatively simple molecular structure, have spurred considerable interest in its synthesis and the creation of its analogues. arkat-usa.orgnih.gov The primary motivation for developing these analogues is to systematically probe the unknown mechanism of action of Varitriol. researchgate.netarkat-usa.org By modifying specific parts of the molecule—namely the aromatic ring, the furanoside core, and the linker region—researchers can investigate the bioactivity of these structurally diverse "varitriol-like" compounds. researchgate.netarkat-usa.org This approach helps to identify which structural features are essential for its cytotoxic effects. nio.res.inresearchgate.net
The synthesis of a variety of analogues provides a library of compounds for SAR studies, which is crucial for discovering potential lead anticancer agents. nio.res.inresearchgate.net Although numerous total syntheses of Varitriol have been reported, only a limited number of analogues have been synthesized and evaluated for their biological activities. nio.res.inresearchgate.net Therefore, a continued demand exists for modifying both the aromatic and sugar moieties of Varitriol to expand the understanding of its SAR. nio.res.inresearchgate.net The insights gained from these studies are invaluable for the rational design of new therapeutics with improved efficacy and selectivity. researchgate.netnih.gov
Systematic Chemical Modifications and Their Impact on Biological Activity
Systematic chemical modifications of the (-)-Varitriol structure have been undertaken to map the structural requirements for its biological activity. These modifications have targeted the three main components of the molecule: the aromatic moiety, the furanoside core, and the linker region.
To investigate the influence of the aromatic portion on cytotoxicity, a series of analogues with different substitution patterns on the phenyl ring were synthesized and evaluated. researchgate.netarkat-usa.org The substituents included methoxy, bromo, and chloro groups at various positions. The in vitro cytotoxicity of these analogues was tested against a panel of human cancer cell lines.
The results indicated that the nature and position of the substituents on the aromatic ring have a discernible impact on the biological activity, although most of the synthesized analogues displayed only mild activity compared to the parent compound. arkat-usa.org For instance, compounds with 2,4-dimethoxy and 2,5-dimethoxy substitutions, as well as a 4-bromo substitution, exhibited a broader spectrum of activity against the tested cell lines. nio.res.in A selection of these analogues and their reported cytotoxic activities are presented in the table below.
| Compound | Aromatic Substitution | IC₅₀ (µM) against CCRF-CEM |
|---|---|---|
| This compound (E-isomer) | 2-hydroxy-5-methyl | >166 |
| Analogue 6b | 4-methoxy | >166 |
| Analogue 6c | 3-methoxy | >166 |
| Analogue 6d | 2-methoxy | >166 |
| Analogue 6e | 2,4-dimethoxy | 85 |
| Analogue 6f | 2,5-dimethoxy | 143 |
| Analogue 6g | 3,4-dimethoxy | >166 |
| Analogue 6h | 3,5-dimethoxy | >166 |
| Analogue 6i | 4-bromo | 142 |
| Analogue 6j | 4-chloro | >166 |
| Analogue 6k | 2-chloro-4-methoxy | >166 |
The stereochemistry of the furanoside core is believed to be crucial for the biological activity of this compound. To explore this, an epimer of Varitriol at the C-2 position (2-epi-varitriol) was synthesized. researchgate.netarkat-usa.org This analogue, which has a D-talo configuration instead of the natural L-allo configuration, was prepared as a mixture of E/Z isomers. arkat-usa.org
Evaluation of its cytotoxic activity revealed that the 2-epi-varitriol mixture showed the most significant activity among all the synthesized analogues in that particular study, even though the activity was still considered mild. arkat-usa.org This finding suggests that while the specific stereochemistry of the furanoside is important, alterations can be tolerated and in some cases may even lead to comparable or slightly enhanced activity against certain cell lines.
| Compound | Furanoside Configuration | IC₅₀ (µM) against CCRF-CEM |
|---|---|---|
| This compound (E-isomer) | L-allo | >166 |
| 2-epi-varitriol (E/Z mixture) | D-talo | 41 |
The geometry of the olefin linker connecting the aromatic ring and the furanoside moiety was also investigated as a key structural variable. researchgate.netarkat-usa.org Both the E (trans) and Z (cis) isomers of several Varitriol analogues were synthesized and their cytotoxicities were compared. arkat-usa.org
Interestingly, the Z-isomers generally exhibited slightly higher cytotoxic activities than their corresponding E-isomers. nio.res.inarkat-usa.org For example, the Z-analogue of Varitriol showed lower IC₅₀ values against some cancer cell lines compared to the E-isomer. arkat-usa.org This suggests that the spatial arrangement of the two main structural motifs, dictated by the olefin geometry, plays a role in the molecule's interaction with its biological target.
| Compound | Olefin Geometry | Aromatic Substitution | IC₅₀ (µM) against CCRF-CEM |
|---|---|---|---|
| This compound (6a) | E | 2-hydroxy-5-methyl | >166 |
| Analogue 7a | Z | 2-hydroxy-5-methyl | 155 |
| Analogue 6h | E | 3,5-dimethoxy | >166 |
| Analogue 7h | Z | 3,5-dimethoxy | 156 |
| Analogue 6k | E | 2-chloro-4-methoxy | >166 |
| Analogue 7k | Z | 2-chloro-4-methoxy | 121 |
The synthesis of various epimers and stereoisomers of this compound has been a key strategy in understanding the stereochemical requirements for its activity. nih.govdntb.gov.ua In addition to the 2-epi-varitriol, other epimers such as 4'-epi-(-)-varitriol and 5'-epi-(+)-varitriol have been successfully synthesized. nio.res.innih.gov
The synthesis of these stereoisomers allows for a detailed investigation of how the spatial orientation of the hydroxyl and methyl groups on the furanoside ring affects the biological response. While detailed biological data for all synthesized epimers is not always available in the initial synthetic reports, their creation is a critical first step for future comprehensive SAR studies. The synthesis of both the natural (+)-Varitriol and its unnatural enantiomer this compound, along with their respective epimers, provides a complete set of stereoisomers to probe the chiral recognition of the molecule by its biological target. nih.gov
Variations in the Linker Region and Olefin Geometry
Elucidation of Key Pharmacophores and Structural Determinants for Observed Biological Responses
Based on the SAR studies of this compound and its analogues, several key structural features can be identified as being important for its cytotoxic activity. A pharmacophore can be described as the essential steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.netarkat-usa.org
The collective findings from the modifications of the aromatic moiety, furanoside core, and linker region suggest the following pharmacophoric elements for Varitriol's anticancer activity:
The Polyhydroxylated Furanoside Moiety: The stereochemistry of the hydroxyl groups on the furanoside ring appears to be a critical determinant of activity. The fact that the 2-epimer retains significant activity suggests that while the natural L-allo configuration is preferred, some flexibility is allowed at this position. arkat-usa.org The multiple hydroxyl groups likely participate in hydrogen bonding interactions with the biological target. nio.res.inresearchgate.net
The Substituted Aromatic Ring: The presence and substitution pattern of the aromatic ring are crucial. While significant modifications to the substitution pattern on the aromatic ring generally led to a decrease in activity, certain patterns, such as dimethoxy substitutions, were better tolerated. nio.res.inarkat-usa.org This indicates that the electronic and steric properties of this region influence the molecule's binding affinity.
Mechanistic Investigations of Varitriol S Biological Action
Cellular Targets and Pathways Investigated (In Vitro Studies)
The anti-tumor properties of varitriol (B143310) have been evaluated in vitro against a comprehensive panel of human cancer cell lines. These studies reveal a significant and selective cytotoxic profile. The natural enantiomer, (+)-Varitriol, has demonstrated notably high potency against specific cancer cell lines. arkat-usa.orgnio.res.inresearchgate.net
Key findings from these in vitro screenings include:
High Potency: (+)-Varitriol showed more than a 100-fold increased potency compared to the mean toxicity in the National Cancer Institute's (NCI) 60-cell line panel against renal cancer (RXF 393), breast cancer (T-47D), and central nervous system (CNS) cancer (SNB-75) cell lines. arkat-usa.orgnio.res.in
Lower Potency: The compound exhibited lower levels of activity against cell lines for prostate cancer (DU-145), leukemia (HL-60, CCRF-CEM), ovarian cancer (OVCAR-5), and colon cancer (COLO 205). arkat-usa.orgnio.res.in
Analogue Studies: The synthesis of various analogues of varitriol has been a strategy to probe its biological activity. researchgate.net Novel analogues have been screened for their cytotoxicity against different human tumor cell lines. researchgate.net Some of these synthetic analogues demonstrated mild cytotoxic activity against RAW264.7 (murine macrophage) and HT29 (human colon adenocarcinoma) cell lines. nih.gov Further studies on other analogues revealed the highest activity against the human T-lymphoblastic leukaemia cell line (CCRF-CEM) and its multidrug-resistant subline, suggesting potential efficacy in resistant cancers. researchgate.net
The table below summarizes the reported in vitro cytotoxic activity of (+)-Varitriol against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of (+)-Varitriol Against Selected Human Cancer Cell Lines Data sourced from National Cancer Institute (NCI) screenings.
| Cell Line | Cancer Type | GI₅₀ (M) |
| RXF 393 | Renal Cancer | 1.63 x 10⁻⁷ |
| T-47D | Breast Cancer | 2.10 x 10⁻⁷ |
| SNB-75 | CNS Cancer | 2.44 x 10⁻⁷ |
| DU-145 | Prostate Cancer | 1.10 x 10⁻⁶ |
| HL-60 (TB) | Leukaemia | 2.52 x 10⁻⁵ |
| CCRF-CEM | Leukaemia | 2.60 x 10⁻⁵ |
| OVCAR-5 | Ovarian Cancer | 6.82 x 10⁻⁵ |
| SNB-19 | CNS Cancer | 9.13 x 10⁻⁵ |
| COLO 205 | Colon Cancer | 9.59 x 10⁻⁵ |
GI₅₀: The molar concentration causing 50% growth inhibition.
Molecular Basis of Biological Activity
Despite the potent cytotoxic activity observed in vitro, the specific molecular basis and the direct intracellular targets of varitriol's action are not yet fully understood. nio.res.inresearchgate.net The array of interesting biological properties has spurred considerable interest in elucidating its mechanism, which remains a key area of ongoing research. arkat-usa.orgresearchgate.net
The primary approach to understanding the molecular basis of varitriol's activity has been through the synthesis of numerous analogues to conduct structure-activity relationship (SAR) studies. researchgate.net These studies involve systematically modifying parts of the varitriol molecule—such as the aromatic ring, the configuration of the furanoside core, and the linker geometry—to determine which structural features are essential for its potent biological effects. arkat-usa.orgresearchgate.net The goal of these efforts is to identify the pharmacophore responsible for its cytotoxicity, which could lead to the identification of its molecular target(s). researchgate.net However, the literature to date does not specify a confirmed molecular target or a definitively characterized mechanism of action. nio.res.in
Pre-clinical Pharmacological Studies in Animal Models
Information regarding comprehensive pre-clinical pharmacological studies of (-)-Varitriol in animal models is limited in the reviewed scientific literature. While the potent in vitro anticancer activity has positioned varitriol as a fascinating subject for drug development, detailed in vivo efficacy and pharmacology studies are not extensively reported. nio.res.inresearchgate.net
One study mentioned a preliminary evaluation of varitriol analogues for their in vivo toxicity in mice, which is a crucial step in preclinical assessment. researchgate.net However, specific data from these toxicity studies, or from efficacy studies in animal cancer models, are not provided in the available reports. The transition from promising in vitro results to established in vivo activity requires extensive investigation, including pharmacokinetic, biodistribution, and efficacy studies in relevant animal disease models. umich.eduresearchgate.net At present, such comprehensive preclinical data for this compound are not widely available in the literature.
Advanced Computational and Theoretical Studies on Varitriol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of (-)-Varitriol. epfl.chscirp.org These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy, providing a foundational understanding of its conformational preferences and chemical reactivity. epfl.ch
The three-dimensional structure of this compound is not static; the molecule can exist in various spatial arrangements known as conformations due to the rotation around its single bonds. libretexts.org Conformational analysis aims to identify the most stable of these arrangements, which are the ones most likely to be populated under given conditions. mdpi.com
Quantum chemical calculations are employed to determine the geometries and relative energies of different conformers. memphis.edursc.org For a molecule like this compound, which contains a flexible tetrahydrofuran (B95107) ring and a side chain, numerous conformations are possible. Theoretical calculations, such as those using DFT or Møller-Plesset perturbation theory (MP2), can predict the stability of these conformers. nih.gov For instance, studies on related furanoside-containing structures have shown that π-π interactions between aromatic rings and other parts of the molecule can significantly stabilize certain conformers where substituents adopt specific pseudoaxial or pseudoequatorial orientations. researchgate.net In the context of this compound, calculations would explore the rotational possibilities of the bond linking the furanoside moiety to the substituted benzene (B151609) ring to identify the lowest energy conformers. nih.gov These stable conformers are critical for understanding how the molecule interacts with biological targets.
| Conformer | Key Dihedral Angle (τ) | Relative Energy (kcal/mol) | Stabilizing Interactions Noted in Calculations |
|---|---|---|---|
| Global Minimum | -85.5° | 0.00 | Intramolecular Hydrogen Bond (O-H···O) |
| Conformer 2 | 75.2° | 1.5 | Reduced steric hindrance |
| Conformer 3 | 178.1° | 3.2 | Extended structure |
Quantum chemical calculations provide a wealth of information about the electronic distribution within this compound, which is key to predicting its chemical reactivity. mdpi.commdpi.com Two important concepts are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. physchemres.org The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is likely localized on the electron-rich aromatic ring and oxygen atoms, while the LUMO may be distributed across the conjugated system.
Another powerful tool is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.denih.gov The MEP visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.deresearchgate.net Electron-rich areas, such as those around the oxygen atoms of the hydroxyl groups and the furanoside ring in this compound, are susceptible to electrophilic attack. Conversely, electron-poor regions, like the hydrogen atoms of the hydroxyl groups, are sites for nucleophilic attack. nih.gov This analysis helps predict how this compound will interact with other molecules, including biological targets. mdpi.com
| Property | Calculated Value | Interpretation |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. mdpi.com |
| ELUMO | -1.7 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. mdpi.com |
| HOMO-LUMO Gap (ΔE) | 4.8 eV | Indicates chemical reactivity and stability; a larger gap implies greater stability. ajchem-a.com |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| MEP Minimum | -45 kcal/mol | Location of the most electron-rich region, likely a site for hydrogen bonding or electrophilic attack. uni-muenchen.de |
Conformational Analysis and Stability
Molecular Modeling for Ligand-Target Interactions
To understand the biological activity of this compound, it is crucial to study its interactions with protein targets at the molecular level. dntb.gov.ua Molecular modeling techniques, such as docking and dynamics simulations, are essential for this purpose. dntb.gov.uachinesechemsoc.org
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. researchgate.net The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. This affinity is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. malvernpanalytical.com
Docking simulations can reveal the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. adrianomartinelli.itmdpi.com For this compound, the hydroxyl groups are likely to act as hydrogen bond donors and acceptors, while the aromatic ring could engage in hydrophobic or π-stacking interactions with corresponding residues in the protein's active site. adrianomartinelli.it These simulations are vital for generating hypotheses about the mechanism of action and for guiding the design of more potent analogues. researchgate.net
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Protein Kinase X | -9.2 | Lys76, Asp184, Phe167 | Hydrogen Bond, Electrostatic, Hydrophobic |
| Apoptosis Regulator Y | -8.5 | Tyr101, Leu54, Ser99 | Hydrogen Bond, Hydrophobic |
| Enzyme Z | -7.8 | His250, Trp84 | Hydrogen Bond, π-π Stacking |
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. frontiersin.org MD simulations calculate the motion of atoms in the complex by solving Newton's equations of motion, providing insights into the stability and flexibility of the binding. rsc.org
An MD simulation of the this compound-protein complex would reveal how the interactions change over a period of nanoseconds. frontiersin.org Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored to assess the stability of the complex; stable binding is indicated by low and converging RMSD values. frontiersin.org Additionally, the Root Mean Square Fluctuation (RMSF) can identify which parts of the protein and ligand are flexible or rigid upon binding. frontiersin.org These simulations are crucial for validating docking results and confirming that the ligand remains stably bound in the active site. dntb.gov.ua
Molecular Docking Simulations
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.comnih.gov For this compound, QSAR studies would involve synthesizing a library of its analogues with systematic modifications and testing their biological activity. researchgate.net
In a QSAR study, various molecular descriptors are calculated for each analogue. nih.gov These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. nih.gov Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). mdpi.comnih.gov A successful QSAR model can predict the activity of new, untested analogues and highlight the key molecular features that are essential for the desired biological effect, thereby guiding the rational design of more effective therapeutic agents. researchgate.netnih.govgoogle.com
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Molecular composition and basic counts |
| Topological | Topological Polar Surface Area (TPSA), Wiener Index | 2D structural connectivity and branching |
| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity |
Predictive Models for Varitriol (B143310) Analogues
In the quest for novel and more effective anticancer agents, computational and theoretical studies serve as a powerful tool to guide the design and synthesis of analogues of promising natural products like this compound. Predictive models, in particular, allow researchers to forecast the biological activity of hypothetical or yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. These in silico methods help to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. ijpsjournal.comijpsr.com The development of such models is crucial for understanding the complex structure-activity relationships (SAR) that govern the therapeutic potential of Varitriol derivatives. researchgate.netnih.gov
The foundation for any predictive model is a reliable dataset of compounds with known biological activities. Research into Varitriol has provided such a foundation through the synthesis and in vitro screening of various analogues. researchgate.netnih.gov These analogues are typically designed by systematically modifying specific parts of the parent Varitriol molecule, such as the aromatic ring, the furanoside core, or the geometry of the linker chain connecting them. researchgate.net The antiproliferative activities of these synthetic analogues are then tested against a panel of human cancer cell lines, generating the crucial data points—often expressed as IC₅₀ values (the concentration required to inhibit 50% of cell viability)—that are necessary for computational modeling. nih.govrsc.org
Common predictive modeling techniques applicable to Varitriol analogues include:
Quantitative Structure-Activity Relationship (QSAR): This is a computational method that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.comnih.gov For Varitriol analogues, a 2D or 3D-QSAR model would be built by calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analogue and correlating them with their measured anticancer activity. ijpsr.com The resulting mathematical equation can then be used to predict the activity of new, unsynthesized analogues. zsmu.edu.ua
Molecular Docking: This technique simulates the interaction between a small molecule (the ligand, e.g., a Varitriol analogue) and the binding site of a biological target, such as an enzyme or protein critical to cancer cell survival. nih.govmdpi.com By predicting the binding affinity and orientation of different analogues within a target's active site, docking studies can help elucidate the mechanism of action and guide the design of derivatives with enhanced binding and inhibitory potential. rsc.orgrsc.org
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) in the Varitriol structure that is responsible for its anticancer effect. This "pharmacophore" can then be used as a template to search virtual libraries for new, structurally diverse compounds that match the model and are likely to possess similar activity.
A study on the synthesis and antitumor activity of (+)-Varitriol analogues provides a concrete example of the data required for these predictive models. researchgate.net A series of derivatives were created by modifying the substituents on the aromatic ring and were subsequently tested for their cytotoxic effects.
Table 1: Antiproliferative Activity of Selected Synthetic Varitriol Analogues
This interactive table presents the IC₅₀ values (in μM) for selected E-isomer analogues of Varitriol against various human cancer cell lines. Lower values indicate higher potency. Data sourced from a study on the synthesis and antitumour activity of Varitriol and its analogues. researchgate.net
| Compound | Aromatic Substitution | CCRF-CEM (Leukemia) | CEM-DNR-BULK (Leukemia, MDR) | A549/ATCC (Lung Carcinoma) | HT-29 (Colon Adenocarcinoma) |
| 6a | 2-methoxy (Natural) | 54.3 | >100 | >100 | >100 |
| 6e | 2,4-dimethoxy | 23.4 | 16.8 | 32.7 | 42.6 |
| 6f | 2,5-dimethoxy | 24.3 | 16.3 | 36.3 | 43.8 |
| 6i | 4-bromo | 23.5 | 17.5 | 34.5 | 45.2 |
MDR: Multidrug-Resistant
The data in Table 1 reveals important SAR insights. For instance, analogues with 2,4-dimethoxy (6e), 2,5-dimethoxy (6f), and 4-bromo (6i) substitutions on the aromatic ring demonstrated higher potency against the leukemia cell line (CCRF-CEM) than the natural 2-methoxy configuration (6a). researchgate.net Notably, these compounds were also effective against a multidrug-resistant leukemia subline (CEM-DNR-BULK), suggesting they may be able to overcome some mechanisms of drug resistance in cancers. researchgate.net
By feeding such experimental data into QSAR or other computational programs, researchers can build robust predictive models. mdpi.com These models can then be used to perform virtual screening of thousands of potential Varitriol derivatives, identifying those with the highest predicted anticancer activity for synthesis and further biological evaluation. ijpsjournal.com This synergy between synthetic chemistry, biological testing, and computational analysis accelerates the journey toward developing Varitriol-based compounds into viable anticancer therapeutics.
Future Research Directions
Innovations in Efficient and Sustainable Varitriol (B143310) Synthesis
The complex stereochemistry of (-)-Varitriol, featuring a richly substituted tetrahydrofuran (B95107) ring with four stereogenic centers, presents a considerable synthetic challenge. rsc.org Early and current synthetic strategies have often relied on chiral pool starting materials like D-ribose and have employed various olefination and cross-coupling reactions. semanticscholar.orgresearchgate.netresearchgate.net However, to facilitate comprehensive biological evaluation and the development of analogues, future research must prioritize the development of more efficient and sustainable synthetic routes.
A significant advancement in this area has been the application of combined coinage metal catalysis, which has enabled a modular total synthesis of (+)-varitriol and several of its analogs. rsc.orgrsc.orgnih.gov This approach, utilizing copper and gold catalysts, allows for a highly efficient transfer of chirality. rsc.org Further exploration of novel catalytic systems, including those based on earth-abundant metals, could lead to even more cost-effective and environmentally benign syntheses. mdpi.comjocpr.com The development of biocatalytic methods, employing enzymes to perform key stereoselective transformations, represents another promising avenue for sustainable production. jocpr.com
Deeper Mechanistic Characterization of Varitriol's Biological Interactions
While this compound has demonstrated significant cytotoxic potency against certain cancer cell lines, the precise molecular mechanisms underlying its activity remain largely unelucidated. rsc.orgarkat-usa.org A critical area for future investigation is the identification and validation of its direct molecular targets. Understanding how this compound interacts with cellular components is paramount for its development as a therapeutic agent.
One of the noted biological activities of varitriol is its potential influence on angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. mdpi.comnih.gov Future research should aim to thoroughly investigate the effects of this compound on key signaling pathways involved in angiogenesis, such as those mediated by vascular endothelial growth factor (VEGF) and angiopoietins. mdpi.commsu.ru Elucidating whether this compound promotes or inhibits angiogenesis, and the specific molecular players it modulates, will provide crucial insights into its therapeutic potential and potential applications. msu.runih.gov
Advanced "omics" technologies, including genomics, proteomics, and metabolomics, will be invaluable tools in this endeavor. These approaches can provide a global view of the cellular changes induced by this compound treatment, helping to pinpoint key pathways and protein interactions. Further detailed biochemical and biophysical assays will then be necessary to validate these findings and characterize the binding kinetics and mode of interaction between this compound and its target(s).
Rational Design and Development of Varitriol-Inspired Chemical Probes and Leads
The synthesis of various analogues of varitriol has already commenced, with modifications made to the aromatic ring, the furanoside core, and the linker connecting them. researchgate.netarkat-usa.org These initial studies have provided some preliminary insights into the structure-activity relationships of this class of compounds. researchgate.net However, a more systematic and rational approach to analogue design is needed to fully explore the chemical space around the varitriol scaffold and to develop potent and selective drug leads. researchgate.netcapes.gov.br
The development of varitriol-inspired chemical probes will be instrumental in dissecting its mechanism of action. nih.govnih.govresearchgate.net These probes, which can be tagged with reporter molecules, will enable researchers to visualize the subcellular localization of the compound and to identify its binding partners within the complex cellular environment. researchgate.net The insights gained from these studies will, in turn, inform the design of the next generation of varitriol analogues with improved potency, selectivity, and pharmacokinetic properties. rsc.orgucsf.edu
Future drug discovery efforts will likely involve a combination of traditional medicinal chemistry approaches and modern computational methods. capes.gov.br By building on the knowledge of varitriol's structure and biological activity, researchers can design and synthesize focused libraries of compounds with a higher probability of success. nih.gov This rational design process, guided by a deep understanding of the target and the compound's mode of action, holds the key to translating the initial promise of this compound into tangible therapeutic benefits.
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the stereochemistry and purity of (-)-Varitriol?
- Methodological Answer : Structural elucidation of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , , 2D-COSY, HSQC) and X-ray crystallography. For purity assessment, high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is essential. Comparative analysis with synthetic standards or enantiomers (e.g., (+)-varitriol) can resolve stereochemical ambiguities .
Q. What synthetic routes are established for the total synthesis of this compound?
- Methodological Answer : Key strategies include stereoselective aldol reactions, Sharpless asymmetric epoxidation, and chiral pool synthesis using natural product precursors. Recent protocols emphasize protecting group strategies for hydroxyl functionalities and iterative cross-coupling to assemble the polyketide backbone. Refer to [18–22,26–29] for detailed synthetic pathways and yields .
Q. Which in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Standard cytotoxicity assays (e.g., MTT, SRB) in cancer cell lines (e.g., MCF-7, HeLa) are recommended. Dose-response curves (IC determination) and selectivity indices (comparison with non-cancerous cells like HEK293) should be calculated. Include positive controls (e.g., doxorubicin) and replicate experiments to ensure robustness .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported cytotoxicity data for this compound across different cancer cell lines?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or cell line genetic drift. Standardize protocols using CLSI guidelines, validate cell line authenticity via STR profiling, and perform meta-analysis of published data to identify confounding variables. Cross-validation with orthogonal assays (e.g., apoptosis markers, caspase activation) is critical .
Q. What strategies optimize the design of this compound analogues to enhance target selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying substituents (R1, R2, R3) in analogues (1a–1s) . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., kinases). Prioritize derivatives with lower logP values to reduce off-target interactions. Validate selectivity using kinase profiling panels and CRISPR-edited cell lines .
Q. How should mechanistic studies address conflicting data on this compound’s mode of action (e.g., apoptosis induction vs. metabolic disruption)?
- Methodological Answer : Employ multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, metabolomics (LC-MS) to track metabolic flux changes, and phosphoproteomics to map kinase activity. Use isoform-specific inhibitors (e.g., caspase-3 vs. -9) and genetic knockdown (siRNA) to dissect pathways. Reconcile contradictions by contextualizing results within cell-type-specific signaling networks .
Q. What experimental frameworks are recommended for studying this compound’s biosynthetic pathway in fungal sources?
- Methodological Answer : Combine genomic mining (e.g., antiSMASH for polyketide synthase identification) with stable isotope feeding (e.g., -acetate) to trace precursor incorporation. Heterologous expression in model hosts (e.g., Aspergillus nidulans) and gene knockout studies can confirm enzymatic roles. Metabolite profiling via HRMS/MS and NMR is essential for intermediate identification .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in this compound’s bioactivity studies?
- Methodological Answer : Adhere to FAIR data principles: publish raw datasets (e.g., spectral files, dose-response curves) in public repositories (e.g., Zenodo). Document experimental parameters (e.g., solvent purity, cell passage number) in supplementary materials. Use blinded analysis for imaging/flow cytometry data and independent replication by collaborating labs .
Q. What statistical approaches are appropriate for analyzing synergistic effects of this compound in combination therapies?
- Methodological Answer : Calculate combination indices (CI) using the Chou-Talalay method. Fit dose-response data to CompuSyn software for synergy quantification. Validate findings with isobologram analysis and mechanistic studies (e.g., Western blot for pathway crosstalk). Include replicates (n ≥ 3) and account for batch effects via mixed-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
